(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpropene moiety and a morpholinylsulfonylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the phenylpropene moiety, which can be synthesized through a Wittig reaction involving benzaldehyde and a suitable phosphonium ylide. The resulting product is then subjected to esterification with 4-(morpholin-4-ylsulfonyl)benzoic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The phenylpropene moiety may interact with cellular receptors or enzymes, modulating their activity. The morpholinylsulfonylbenzoate group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenylprop-2-en-1-yl 4-(piperidin-4-ylsulfonyl)benzoate: Similar structure but with a piperidine ring instead of morpholine.
(2E)-3-phenylprop-2-en-1-yl 4-(pyrrolidin-4-ylsulfonyl)benzoate: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as enhanced solubility and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 4-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-20(26-14-4-7-17-5-2-1-3-6-17)18-8-10-19(11-9-18)27(23,24)21-12-15-25-16-13-21/h1-11H,12-16H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWWSACMOXIITD-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.